molecular formula C24H32ClN5O2 B2568985 N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 923065-19-4

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2568985
CAS No.: 923065-19-4
M. Wt: 458
InChI Key: IKHVPBNDRATFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-chlorobenzyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a dual-substituted ethyl backbone. Its structure includes:

  • N2-substituent: A branched ethyl chain with a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety, which may enhance solubility and modulate CNS penetration due to the basicity of the dimethylamino and piperazine groups.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-28(2)21-10-6-19(7-11-21)22(30-14-12-29(3)13-15-30)17-27-24(32)23(31)26-16-18-4-8-20(25)9-5-18/h4-11,22H,12-17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHVPBNDRATFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-chlorobenzyl group in the target compound may confer higher selectivity for halogen-sensitive receptors compared to 2,4-dichlorophenyl (7o) or nitrophenyl () groups .
  • Synthetic Complexity: The target compound’s synthesis likely requires precise control over alkylation and amidation steps, whereas azetidinone derivatives () involve cyclization under acidic or basic conditions .

Pharmacological Activity and Selectivity

  • Receptor Targeting: Piperazine-containing analogs (e.g., 7o in ) often target dopamine D3 receptors. The target compound’s 4-methylpiperazine moiety may enhance metabolic stability compared to unsubstituted piperazines, while the dimethylamino group could improve CNS penetration .
  • Halogen Interactions : The para-chloro substituent on the benzyl group may promote hydrophobic interactions similar to dichlorophenyl groups in 7o, but with reduced steric hindrance .
  • Azetidinone vs. Oxalamide: Azetidinone derivatives () exhibit β-lactam-related stability challenges, whereas the oxalamide backbone in the target compound may offer better hydrolytic resistance .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The 4-methylpiperazine and dimethylamino groups in the target compound likely increase water solubility compared to azetidinone derivatives, which are more lipophilic .

Structure-Activity Relationship (SAR) Trends

  • Piperazine Substitution : 4-Methylpiperazine (target) vs. phenylpiperazine (): Methylation may reduce off-target interactions while maintaining affinity for aminergic receptors .
  • Chloro Position : Para-chloro (target) vs. ortho/meta-chloro (7o, ): Para-substitution optimizes steric and electronic effects for receptor binding .
  • Aromatic Groups: Dimethylaminophenyl (target) vs. pyridinyl (7o) or nitrophenyl (): Electron-donating dimethylamino groups may enhance binding to serotonin receptors compared to electron-withdrawing nitro groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.